

# 5-Bromo-2-(trifluoromethoxy)benzaldehyde

## molecular structure and weight

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### Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1293190

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## A Technical Overview of 5-Bromo-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical and physical properties of **5-Bromo-2-(trifluoromethoxy)benzaldehyde**, a key intermediate in organic synthesis. Its unique structure makes it a valuable building block for creating complex, biologically active molecules.

## Physicochemical Properties

The quantitative data for **5-Bromo-2-(trifluoromethoxy)benzaldehyde** are summarized in the table below for ease of reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	269.01 g/mol	<a href="#">[1]</a>
CAS Number	923281-52-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	5-bromo-2-(trifluoromethoxy)benzaldehyde	<a href="#">[2]</a>
Physical Form	Clear colorless to pale yellow liquid or solid	<a href="#">[2]</a> <a href="#">[7]</a>
Purity	≥97.5%	<a href="#">[2]</a>
Solubility	Soluble in water	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	Room temperature, under inert atmosphere, in a cool, dry place	<a href="#">[1]</a> <a href="#">[7]</a>
InChI Key	IBEWLWBZTHFCPI-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[7]</a>
SMILES	FC(F) (F)OC1=C(C=O)C=C(Br)C=C1	<a href="#">[2]</a>

## Molecular Structure

**5-Bromo-2-(trifluoromethoxy)benzaldehyde** is an aromatic compound. Its structure consists of a benzene ring substituted with a bromo group at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom significantly influences the reactivity of the aldehyde functional group and the aromatic ring.

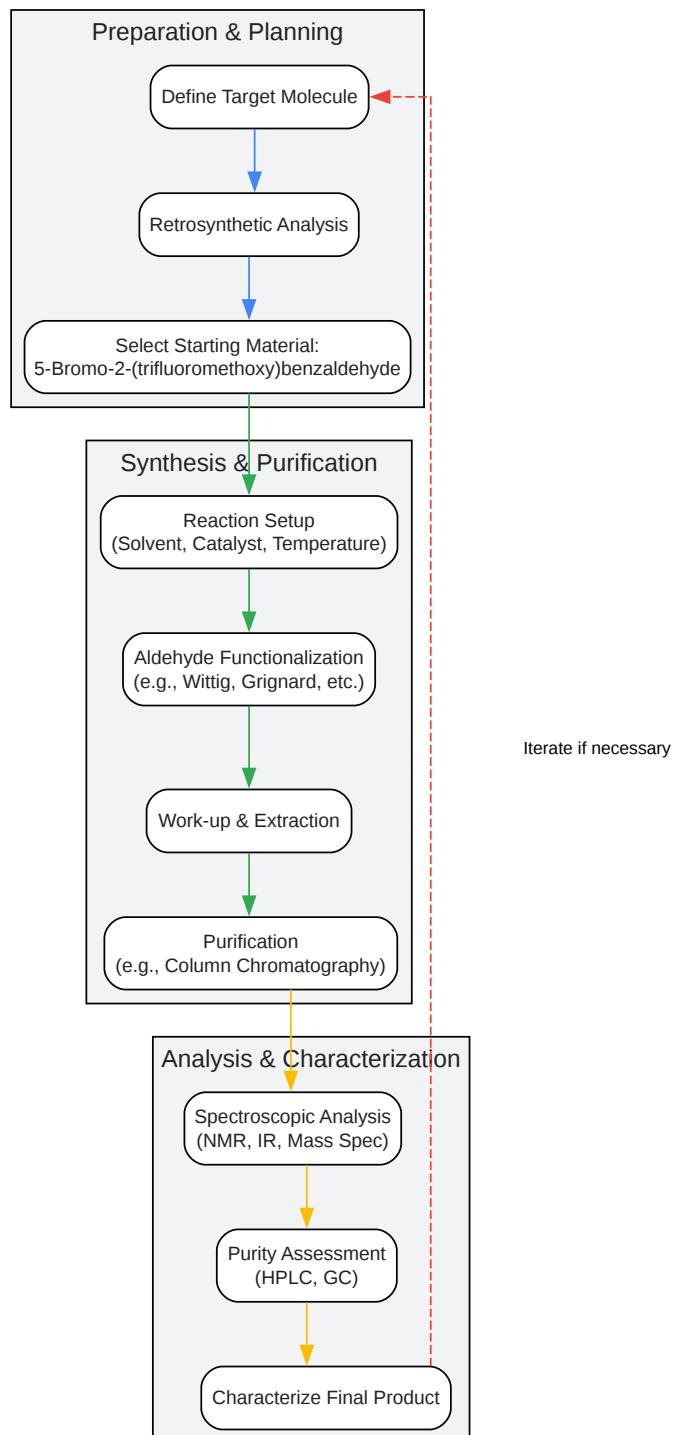
## Applications and Synthesis

This compound is primarily utilized as a reactant in the synthesis of more complex molecules. Notably, it is a precursor in the laboratory synthesis of (-)-epicatechin and other biologically

active compounds.<sup>[1][5]</sup> Its utility stems from the reactive aldehyde group, which can undergo a variety of chemical transformations, and the substituted benzene ring, which can be further functionalized.

## Hypothetical Experimental Workflow

The following diagram illustrates a conceptual workflow for a researcher utilizing **5-Bromo-2-(trifluoromethoxy)benzaldehyde** in a synthetic chemistry context. This workflow is a generalized representation and specific steps would be highly dependent on the target molecule.



Conceptual Workflow for Synthesis Using 5-Bromo-2-(trifluoromethoxy)benzaldehyde

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Caption: A conceptual workflow for organic synthesis.

## Conclusion

**5-Bromo-2-(trifluoromethoxy)benzaldehyde** is a versatile chemical intermediate with well-defined properties. Its utility in the synthesis of complex organic molecules, particularly those with potential biological activity, makes it a compound of significant interest to the research and drug development communities. The provided data and conceptual workflow serve as a foundational guide for professionals working with this compound.

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## References

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